molecular formula C18H18F3N3O B1681104 Srpin340 CAS No. 218156-96-8

Srpin340

Katalognummer B1681104
CAS-Nummer: 218156-96-8
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: DWFGGOFPIISJIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Srpin340 is a small-molecule inhibitor of serine/arginine-rich protein-specific kinases (SRPKs) 1 and 2 . SRPKs phosphorylate and regulate serine/arginine-rich (SR) proteins that bind and regulate mRNA splicing, playing an important role in post-transcriptional regulation . SRPK dysregulation can alter SR protein activity and promote expression of splicing isoforms, leading to increased viral infection or tumorigenic processes .


Molecular Structure Analysis

The molecular formula of Srpin340 is C18H18F3N3O . Its molecular weight is 349.4 g/mol . The chemical structure of Srpin340 is provided by the manufacturer .


Chemical Reactions Analysis

Inhibition of SRPK1 and SRPK2 by SRPIN340 reduces SRp75 protein phosphorylation, leading to suppressed Sindbis virus propagation and reduced HIV production . Dose-dependent suppression of hepatitis C virus replication by the inhibitor SRPIN340 has been seen in vitro .


Physical And Chemical Properties Analysis

Srpin340 is supplied as a lyophilized powder . It is soluble in DMSO at 40 mg/mL or ethanol at 25 mg/mL .

Wissenschaftliche Forschungsanwendungen

Hematopoietic Stem Cell Research

SRPIN340 has been implicated in the study of hematopoietic stem cells (HSCs), where it plays a role in understanding the molecular mechanisms that regulate primitive human hematopoietic cells. Specifically, SRPIN340 is utilized in the purification and characterization of human hematopoietic stem cells capable of repopulating immune-deficient mice, providing insights into the cellular and molecular mechanisms that regulate these primitive cells (Bhatia et al., 1997).

Antileukemia Effect

In leukemia research, SRPIN340's role in inhibiting the serine/arginine-rich protein kinase family (SRPKs) has been evaluated for its potential antileukemia effects. SRPKs are critical in regulating pre-mRNA splicing events, and their overexpression in leukemia suggests that SRPK inhibition by SRPIN340 could serve as an alternative therapeutic strategy. SRPIN340 exhibits significant cytotoxic activity against lymphoid and myeloid leukemia cell lines, indicating its potential in leukemia treatment (Siqueira et al., 2015).

Attenuation of Choroidal Neovascularization

SRPIN340 has been explored for its capacity to attenuate choroidal neovascularization (CNV), a major cause of vision loss in diseases like age-related macular degeneration. It specifically inhibits serine/arginine-rich protein kinase (SRPK), leading to a reduction in CNV formation. This suggests the applicability of SRPIN340 in treating neovascular age-related macular degeneration as a potential novel chemical therapeutic (Dong et al., 2013).

Virus Replication Inhibition

Research into the utilization of host serine/arginine-rich protein kinases and RNA-splicing machinery during viral replication has revealed that SRPIN340, by inhibiting SRPKs, can suppress the propagation of viruses such as Sindbis virus and HIV. This discovery underscores the potential of SRPIN340 and its derivatives as antiviral agents by targeting the viral exploitation of host RNA processing machinery (Fukuhara et al., 2006).

Hepatitis C Virus Replication

In the context of Hepatitis C Virus (HCV) replication, SRPIN340 has demonstrated efficacy in suppressing HCV replication in vitro. Its inhibitory effects on HCV replication are attributed to the suppression of serine/arginine-rich protein kinases, which are essential host factors for HCV replication. This positions SRPIN340 as a potential new class of antiviral agents against HCV infection (Karakama et al., 2010).

Safety And Hazards

Srpin340 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

While the future directions of Srpin340 are not explicitly mentioned in the retrieved papers, it is suggested that SRPK pharmacological inhibition should be considered as an alternative therapeutic strategy for fighting leukemias . Moreover, the obtained SRPK-ligand interaction data provide useful structural information to guide further medicinal chemistry efforts towards the development of novel drug candidates .

Eigenschaften

IUPAC Name

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFGGOFPIISJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Srpin340

CAS RN

218156-96-8
Record name 218156-96-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Isonicotinoyl chloride hydrochloride (6.48 g, 36.4 mmol, commercially available product) and triethylamine (5.57 ml, 54.6 mmol) were sequentially added at 0° C. to a dichloromethane (10 ml) solution of 2-(1-piperidinyl)-5-(trifluoromethyl)aniline (4.45 g, 18.2 mmol) obtained as described in Referential Example 1-2B. The mixture was stirred for half an hour. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (200 g, hexane/ethyl acetate=1/1) and recrystallization. Thus, N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide (SRPIN-1, GIF-0340) (5.49 g, 86.3%) was yielded as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.57 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Srpin340
Reactant of Route 2
Reactant of Route 2
Srpin340
Reactant of Route 3
Reactant of Route 3
Srpin340
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Srpin340
Reactant of Route 5
Reactant of Route 5
Srpin340
Reactant of Route 6
Reactant of Route 6
Srpin340

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.